Cas no 873002-48-3 (N-(2-{6-(2,2-dimethoxyethyl)amino-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide)

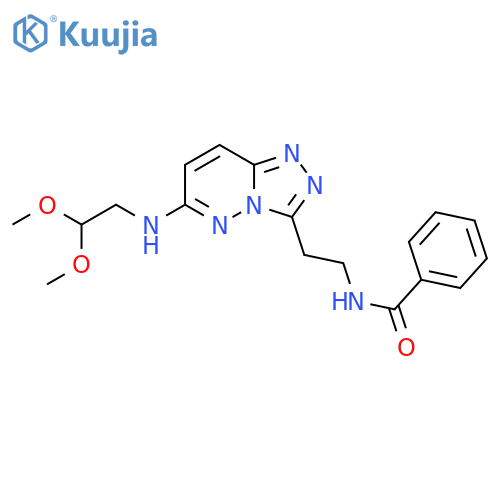

873002-48-3 structure

商品名:N-(2-{6-(2,2-dimethoxyethyl)amino-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide

CAS番号:873002-48-3

MF:C18H22N6O3

メガワット:370.405683040619

CID:5510466

N-(2-{6-(2,2-dimethoxyethyl)amino-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide, N-[2-[6-[(2,2-dimethoxyethyl)amino]-1,2,4-triazolo[4,3-b]pyridazin-3-yl]ethyl]-

- N-(2-{6-(2,2-dimethoxyethyl)amino-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide

-

- インチ: 1S/C18H22N6O3/c1-26-17(27-2)12-20-14-8-9-15-21-22-16(24(15)23-14)10-11-19-18(25)13-6-4-3-5-7-13/h3-9,17H,10-12H2,1-2H3,(H,19,25)(H,20,23)

- InChIKey: AKQRZKBTIZCUEQ-UHFFFAOYSA-N

- ほほえんだ: C(NCCC1N2C(=NN=1)C=CC(NCC(OC)OC)=N2)(=O)C1=CC=CC=C1

N-(2-{6-(2,2-dimethoxyethyl)amino-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2009-0120-2μmol |

N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide |

873002-48-3 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F2009-0120-15mg |

N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide |

873002-48-3 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F2009-0120-1mg |

N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide |

873002-48-3 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F2009-0120-30mg |

N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide |

873002-48-3 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| A2B Chem LLC | BA82281-5mg |

N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide |

873002-48-3 | 5mg |

$272.00 | 2024-04-19 | ||

| A2B Chem LLC | BA82281-10mg |

N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide |

873002-48-3 | 10mg |

$291.00 | 2024-04-19 | ||

| A2B Chem LLC | BA82281-1mg |

N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide |

873002-48-3 | 1mg |

$245.00 | 2024-04-19 | ||

| A2B Chem LLC | BA82281-25mg |

N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide |

873002-48-3 | 25mg |

$360.00 | 2024-04-19 | ||

| Life Chemicals | F2009-0120-3mg |

N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide |

873002-48-3 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2009-0120-5mg |

N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide |

873002-48-3 | 90%+ | 5mg |

$69.0 | 2023-05-17 |

N-(2-{6-(2,2-dimethoxyethyl)amino-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

873002-48-3 (N-(2-{6-(2,2-dimethoxyethyl)amino-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide) 関連製品

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量